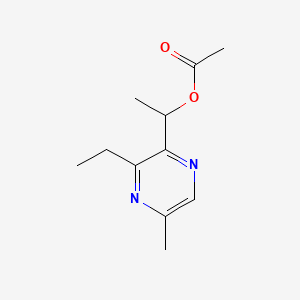
ent Atomoxetine-d3, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent Atomoxetine-d3, Hydrochloride: is a labeled enantiomer of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research as a stable isotope-labeled standard. Its molecular formula is C17H19D3ClNO, and it has a molecular weight of 294.83 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atomoxetine hydrochloride involves combining N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base and water. The reaction is facilitated by adding hydrochloric acid to the mixture, which results in the formation of Atomoxetine hydrochloride .
Industrial Production Methods: The industrial production of Atomoxetine hydrochloride follows similar synthetic routes but is optimized for higher yields and commercial viability. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the consistent production of high-purity Atomoxetine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
ent Atomoxetine-d3, Hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for quantitative analysis in mass spectrometry.
Biology: In studies of neurotransmitter transport and metabolism.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.
Industry: In the development and quality control of pharmaceutical formulations
Mechanism of Action
ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .
Comparison with Similar Compounds
Atomoxetine: The parent compound, used as a medication for Attention Deficit Hyperactivity Disorder (ADHD).
Escitalopram: Another selective norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders.
Methylphenidate: A stimulant medication used for ADHD, which also affects norepinephrine and dopamine levels
Uniqueness: ent Atomoxetine-d3, Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for precise quantitative analysis in research settings. This labeling allows for the differentiation between the compound and its naturally occurring counterparts in biological samples .
Properties
IUPAC Name |
(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-GJILKALXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)



![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
